3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride
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Overview
Description
3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a pyridine ring, an oxazinanone ring, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 2-(aminomethyl)pyridine with an appropriate oxazinanone precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially inhibiting or activating certain pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Shares the aminomethyl-pyridine structure but lacks the oxazinanone ring.
4-(Aminomethyl)pyridine: Similar structure but with different positioning of the aminomethyl group.
1,3-Oxazinan-2-one derivatives: Compounds with similar oxazinanone rings but different substituents.
Uniqueness
3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride is unique due to its combination of a pyridine ring, an oxazinanone ring, and an aminomethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research applications.
Properties
IUPAC Name |
3-[2-(aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c11-7-8-6-9(2-3-12-8)13-4-1-5-15-10(13)14;;/h2-3,6H,1,4-5,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMSDFHEEMFBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C2=CC(=NC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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